molecular formula C14H15NO3 B7784702 Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate

Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate

Cat. No.: B7784702
M. Wt: 245.27 g/mol
InChI Key: MPDZMTFUAZIEEK-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate is a synthetic organic compound belonging to the furan family This compound is characterized by a furan ring substituted with an aminomethyl group at the 5-position, a phenyl group at the 2-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl group at the 2-position through a Friedel-Crafts acylation reaction. The aminomethyl group is then introduced via a Mannich reaction, and finally, the ethyl ester group is added through esterification.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 2-aminomethyl-5-phenylfuran-3-carboxylate
  • Ethyl 5-(aminomethyl)-2-phenylthiophene-3-carboxylate
  • Ethyl 5-(aminomethyl)-2-phenylpyrrole-3-carboxylate

Comparison: Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with an aminomethyl group and a phenyl group, along with an ester functional group. Its molecular formula is C13H15NO3C_{13}H_{15}NO_3 with a molecular weight of approximately 235.26 g/mol. The structure is significant for its potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The phenyl group can engage in π-π stacking interactions, which are crucial for binding to receptors or enzymes.

These interactions may modulate enzyme activity or receptor function, leading to diverse biological effects including antimicrobial and anticancer properties .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study assessing its effect on human breast cancer cells, this compound demonstrated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed at concentrations ranging from 10 to 100 µM.
  • Mechanism of Action : The compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored various derivatives of furan compounds, including this compound. The findings highlighted that modifications to the furan ring significantly influenced anticancer activity against SIRT2-expressing cancer cells .
  • Antimicrobial Screening : In another study focusing on the synthesis and evaluation of furan derivatives, this compound was shown to possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound Name Structure Features Biological Activity
Ethyl 2-(aminomethyl)-5-phenyltetrahydrofuran-3-carboxylateTetrahydrofuran ringModerate antimicrobial activity
Ethyl 5-(aminomethyl)-2-thiophenecarboxylateThiophene ringLimited anticancer effects
Ethyl 5-(aminomethyl)-2-pyrrolecarboxylatePyrrole ringWeak antimicrobial properties

The presence of the furan ring in this compound is critical for its enhanced reactivity and interaction with biological targets compared to its thiophene and pyrrole counterparts .

Properties

IUPAC Name

ethyl 5-(aminomethyl)-2-phenylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)12-8-11(9-15)18-13(12)10-6-4-3-5-7-10/h3-8H,2,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDZMTFUAZIEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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